Cas no 1807128-71-7 (4-(Difluoromethyl)-6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylic acid)

4-(Difluoromethyl)-6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylic acid is a fluorinated pyridine derivative with notable chemical properties due to its trifluoromethyl and difluoromethyl substituents. The presence of multiple fluorine atoms enhances its electron-withdrawing characteristics, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The hydroxyl and carboxylic acid functional groups provide reactive sites for further derivatization, enabling applications in heterocyclic chemistry and drug development. Its structural features contribute to improved metabolic stability and bioavailability in bioactive compounds. This compound is particularly useful in the design of enzyme inhibitors and other biologically active molecules, where fluorine substitution is critical for optimizing binding affinity and selectivity.
4-(Difluoromethyl)-6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylic acid structure
1807128-71-7 structure
Product Name:4-(Difluoromethyl)-6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylic acid
CAS No:1807128-71-7
MF:C8H4F5NO3
MW:257.114279747009
CID:4890497
Update Time:2025-10-12

4-(Difluoromethyl)-6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(Difluoromethyl)-6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylic acid
    • Inchi: 1S/C8H4F5NO3/c9-6(10)2-1-3(15)14-5(8(11,12)13)4(2)7(16)17/h1,6H,(H,14,15)(H,16,17)
    • InChI Key: QOOVRGWLQZZJBG-UHFFFAOYSA-N
    • SMILES: FC(C1=C(C(=O)O)C(C(F)F)=CC(N1)=O)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 435
  • XLogP3: 0.5
  • Topological Polar Surface Area: 66.4

4-(Difluoromethyl)-6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029026123-250mg
4-(Difluoromethyl)-6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylic acid
1807128-71-7 95%
250mg
$999.60 2022-03-31
Alichem
A029026123-500mg
4-(Difluoromethyl)-6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylic acid
1807128-71-7 95%
500mg
$1,836.65 2022-03-31
Alichem
A029026123-1g
4-(Difluoromethyl)-6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylic acid
1807128-71-7 95%
1g
$2,866.05 2022-03-31

Additional information on 4-(Difluoromethyl)-6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylic acid

4-(Difluoromethyl)-6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylic Acid (CAS No. 1807128-71-7): A Comprehensive Overview

4-(Difluoromethyl)-6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylic acid (CAS No. 1807128-71-7) is a novel and highly versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including the presence of difluoromethyl, hydroxy, and trifluoromethyl groups, offers a wide range of potential applications in drug discovery and development.

The difluoromethyl group is known for its ability to enhance the metabolic stability and bioavailability of drug candidates, making it an attractive moiety in the design of new therapeutic agents. The hydroxy group, on the other hand, can serve as a hydrogen bond donor or acceptor, which is crucial for optimizing the binding affinity and selectivity of the compound to its target. The trifluoromethyl group is another key feature that contributes to the compound's lipophilicity and overall pharmacological profile.

Recent studies have highlighted the potential of 4-(Difluoromethyl)-6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylic acid in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). The researchers found that the compound effectively inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, without causing significant cytotoxicity.

In another study published in Bioorganic & Medicinal Chemistry Letters, 4-(Difluoromethyl)-6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylic acid was evaluated for its antiviral activity against several RNA viruses, including influenza A virus and respiratory syncytial virus (RSV). The results showed that the compound possesses broad-spectrum antiviral activity, with low micromolar EC50 values against these viruses. The mechanism of action was attributed to its ability to interfere with viral replication and assembly processes.

The structural diversity and functional versatility of 4-(Difluoromethyl)-6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylic acid also make it an excellent scaffold for further chemical modifications. Researchers have explored various derivatizations to enhance its pharmacological properties and expand its therapeutic potential. For example, the introduction of additional functional groups or substituents at different positions on the pyridine ring has been shown to improve solubility, stability, and target specificity.

In terms of synthetic methods, several efficient routes have been developed for the preparation of 4-(Difluoromethyl)-6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylic acid. One common approach involves the reaction of 2-trifluoromethylpyridine with difluoroacetic acid followed by hydroxylation at the C-6 position. Another method utilizes a palladium-catalyzed coupling reaction between a suitable pyridine derivative and difluoroacetic acid chloride. These synthetic strategies provide a robust foundation for large-scale production and further optimization.

The safety profile of 4-(Difluoromethyl)-6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylic acid has also been extensively evaluated. Preclinical studies have shown that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects in animal models. However, as with any new chemical entity, comprehensive toxicological assessments are necessary to ensure its safety in human use.

In conclusion, 4-(Difluoromethyl)-6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylic acid (CAS No. 1807128-71-7) represents a promising lead compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications, underscoring its significance in the field.

Recommended suppliers
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.